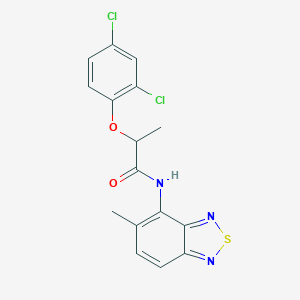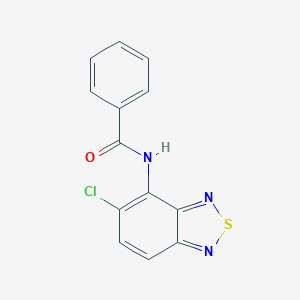![molecular formula C21H21N5O2S B237305 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide, also known as MRS2500, is a selective antagonist of P2Y1 and P2Y12 receptors. It is a chemical compound that has been extensively studied for its potential use in scientific research. The purpose of
Mecanismo De Acción
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide involves its binding to P2Y1 and P2Y12 receptors, which are G protein-coupled receptors. By blocking these receptors, it inhibits platelet activation and aggregation, which is important in preventing thrombosis. Additionally, it may have effects on neural function, although the exact mechanism is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide are primarily related to its effects on platelet function. By blocking P2Y1 and P2Y12 receptors, it inhibits platelet activation and aggregation, which is important in preventing thrombosis. Additionally, it may have effects on neural function, although more research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide in lab experiments is its selectivity for P2Y1 and P2Y12 receptors. This allows for more specific targeting of platelet function and thrombosis. However, one limitation is that its effects on neural function are not fully understood, which may limit its use in studies related to the central nervous system.
Direcciones Futuras
There are several future directions for research related to N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide. One direction is to further investigate its effects on neural function, as P2Y receptors are also present in the central nervous system. Additionally, it may be useful to study its effects on other cellular processes, such as inflammation and immune function. Furthermore, it may be interesting to explore its potential use in clinical settings, such as in the prevention of thrombosis.
Métodos De Síntesis
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide involves several steps. The starting material is 3-propoxybenzamide, which is then reacted with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide.
Aplicaciones Científicas De Investigación
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide has been used in various scientific research studies. It has been shown to be a potent and selective antagonist of P2Y1 and P2Y12 receptors, which are involved in platelet activation and aggregation. Therefore, it has been used in studies related to platelet function and thrombosis. Additionally, it has been used in studies related to neural function, as P2Y receptors are also present in the central nervous system.
Propiedades
Nombre del producto |
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide |
|---|---|
Fórmula molecular |
C21H21N5O2S |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H21N5O2S/c1-3-11-28-18-6-4-5-17(12-18)19(27)22-13-15-7-9-16(10-8-15)20-25-26-14(2)23-24-21(26)29-20/h4-10,12H,3,11,13H2,1-2H3,(H,22,27) |
Clave InChI |
SIMZNDUQSBATPN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)



![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)